3-Amino-2-fluoro-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1332300-71-6 |
|---|---|
Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-amino-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
UJMHVWIFIXJUBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 2 Fluoro N Methylbenzamide and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for 3-Amino-2-fluoro-N-methylbenzamide
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org For this compound, the analysis begins by identifying the most logical bonds to disconnect based on known and reliable chemical reactions. youtube.com
The primary disconnection targets the amide bond, as its formation is a well-established transformation in organic chemistry. This leads to two precursor synthons: 3-amino-2-fluorobenzoic acid and methylamine (B109427). Methylamine is a commercially available reagent.
A second key strategic disconnection involves a functional group interconversion (FGI) on the 3-amino-2-fluorobenzoic acid precursor. amazonaws.com The amino group is retrosynthetically converted to a nitro group, which is a common strategy because the reduction of an aromatic nitro group to an amine is typically a high-yielding and straightforward process. This FGI leads to the precursor 2-fluoro-3-nitrobenzoic acid .
The synthesis of 2-fluoro-3-nitrobenzoic acid can be envisioned from 2-fluoro-3-nitrotoluene (B1317587) via oxidation of the methyl group. This approach is advantageous as it sets the required substitution pattern on the benzene (B151609) ring early in the synthesis. An analogous pathway has been successfully used for the synthesis of the isomeric 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene (B45272). researchgate.net
This multi-step retrosynthetic pathway is summarized below:

Figure 1: Retrosynthetic Analysis of this compound. The analysis highlights two primary disconnections: the amide bond and a functional group interconversion (FGI) of the amine to a nitro group, leading back to simpler precursors.
Multi-Step Synthetic Pathways: Optimization, Efficiency, and Yield Enhancement for this compound
Preparation of Key Precursors for this compound Synthesis
The cornerstone of the synthesis is the efficient preparation of the key intermediate, 2-fluoro-3-nitrobenzoic acid . Following the strategy established for related isomers, this precursor is synthesized from 2-fluoro-3-nitrotoluene.
A highly effective method for the oxidation of a methyl group on an electron-deficient aromatic ring is the use of potassium permanganate (B83412) (KMnO₄) in the presence of a phase transfer catalyst. researchgate.net This method avoids the use of more toxic oxidants like chromium trioxide. The phase transfer catalyst facilitates the reaction between the aqueous permanganate solution and the organic substrate.
Table 1: Synthesis of Key Precursor 2-Fluoro-3-nitrobenzoic acid
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-3-nitrotoluene | KMnO₄, Phase Transfer Catalyst, Water, Reflux | 2-Fluoro-3-nitrobenzoic acid | ~74% (by analogy) | researchgate.net |
Amidation Reactions: Exploration of Advanced Techniques for N-methylbenzamide Moiety Formation
The formation of the amide bond is a pivotal step. A conventional and highly efficient method involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. researchgate.net
Chlorination: 2-Fluoro-3-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 2-fluoro-3-nitrobenzoyl chloride .
Amination: The resulting acyl chloride is then reacted with methylamine (CH₃NH₂) to produce N-methyl-2-fluoro-3-nitrobenzamide . This two-step process typically proceeds in very high yield. researchgate.net
While effective, this classic approach generates acidic byproducts. Modern amidation techniques aim to circumvent the need for pre-activation with stoichiometric reagents. Advanced methods include:
Direct Condensation: Catalytic methods using a Lewis acidic ionic liquid immobilized on diatomite earth have been shown to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a greener alternative. researchgate.net
Rearrangement Reactions: Amide bonds can be formed via the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, a method that demonstrates wide functional group tolerance. nih.gov
Table 2: Amidation to form N-methyl-2-fluoro-3-nitrobenzamide
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-3-nitrobenzoic acid | 1. SOCl₂, Reflux 2. Methylamine, Solvent | N-methyl-2-fluoro-3-nitrobenzamide | ~95% (by analogy) | researchgate.net |
The final step in the sequence is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its cleanliness and high efficiency. The nitrobenzamide derivative is hydrogenated using hydrogen gas over a palladium on carbon (Pd/C) catalyst, affording the final product, This compound , in near-quantitative yield. researchgate.net
Regioselective Fluorination and Amination Strategies on the Benzene Core
The substitution pattern of the target molecule requires precise control over the placement of the fluoro and amino groups. The synthetic strategy described above achieves this by starting with a precursor that already contains the fluorine atom and then introducing the nitrogen functionality in a regioselective manner.
Fluorination: Achieving regioselective fluorination on an unsubstituted benzene ring is challenging. However, starting with a pre-fluorinated compound like 2-fluorotoluene (B1218778) circumvents this issue. For other applications, divergent strategies for the fluorination of phenylacetic acid derivatives have been developed using a charge-transfer complex of Selectfluor, where the solvent can switch the selectivity of the reaction. acs.orgchemrxiv.org For allenes, a highly regioselective fluorination can be achieved using I(I)/I(III) catalysis. nih.gov While not directly applied in the primary route, these methods represent advanced strategies for controlling fluorine placement.
Amination: Direct amination of a C-H bond is difficult. The most reliable and widely used method for introducing an amino group at a specific position on an aromatic ring is through the nitration-reduction sequence. The directing effects of the substituents on the ring guide the incoming nitro group. In the case of 2-fluorotoluene, nitration would yield a mixture of isomers, from which the desired 2-fluoro-3-nitrotoluene would need to be isolated. The subsequent reduction of the nitro group is a highly selective and efficient process. A photochemical, metal-free C(sp³)–H amination of amides has also been reported, offering a modern alternative for functionalizing the carbon adjacent to the amide nitrogen. nih.gov
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can incorporate several of these principles.
A key improvement in the synthesis of the precursor is the replacement of toxic heavy-metal oxidants like CrO₃ with potassium permanganate, a less hazardous alternative. researchgate.net Furthermore, the final reduction step via catalytic hydrogenation is a prime example of green chemistry. It uses a catalytic amount of palladium and produces only water as a byproduct, avoiding the large amounts of metallic waste generated by stoichiometric reducing agents like iron powder. researchgate.net
Catalytic Approaches and Solvent-Free Methodologies
Catalysis is a fundamental pillar of green chemistry, as it improves efficiency and reduces waste. The synthesis of this compound relies heavily on catalytic methods.
Catalytic Hydrogenation: The use of Pd/C for the reduction of the nitro group is a classic example of heterogeneous catalysis, allowing for high efficiency and easy separation of the catalyst from the product. researchgate.net
Phase Transfer Catalysis: The oxidation of the toluene (B28343) precursor is enhanced by a phase transfer catalyst, which increases the reaction rate and allows for milder conditions. researchgate.net
Solvent-Free Amidation: Research has demonstrated that benzamides can be synthesized under solvent-free conditions. tandfonline.com For instance, the direct condensation of benzoic acids and amines can be performed using a reusable solid acid catalyst under ultrasonic irradiation, which is an energy-efficient and environmentally friendly approach. researchgate.net Another method involves the reaction of amines with vinyl benzoate (B1203000) without any solvent, with the product being easily isolated by crystallization. tandfonline.com These methodologies present a significant green advancement over traditional solvent-intensive processes.
Atom Economy and Process Intensification in this compound Production
The production of amides is a cornerstone of the pharmaceutical industry; however, traditional methods often suffer from poor atom economy. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified "amide bond formation avoiding poor atom economy" as a critical challenge for sustainable synthesis. nih.govucl.ac.uk Typical amide bond formation reactions often employ stoichiometric amounts of coupling agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant chemical waste. ucl.ac.uk
A common route to this compound involves the coupling of 2-Amino-3-fluorobenzoic acid with methylamine. chemicalbook.com To improve the atom economy of this process, catalytic methods are preferable to the use of stoichiometric activating agents. longdom.org For instance, catalytic direct amidation using boric acid derivatives or in-situ activation of the carboxylic acid with simple alkynes can form the amide bond with water or other volatile byproducts, drastically improving the atom economy. nih.gov
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved by transitioning from traditional batch reactors to continuous flow systems. This shift offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when handling exothermic reactions or hazardous intermediates. nih.govmdpi.com
Table 1: Comparison of Synthetic Strategies for Amide Bond Formation
| Parameter | Stoichiometric Coupling Agent (e.g., HATU) | Catalytic Direct Amidation (e.g., Boric Acid) | Description |
|---|---|---|---|
| Atom Economy | Low | High | Catalytic methods generate minimal waste (often just water), whereas stoichiometric agents are fully consumed and become byproducts. nih.govucl.ac.uk |
| Reagents | Complex, expensive coupling reagents. ucl.ac.uk | Simple, inexpensive catalysts. nih.gov | The cost and complexity of reagents are significant factors in large-scale production. |
| Waste Products | High-molecular-weight byproducts (e.g., isourea, benzotriazole (B28993) derivatives). ucl.ac.uknih.gov | Water or other simple, volatile molecules. nih.gov | Minimizing waste reduces disposal costs and environmental impact. |
| Process Conditions | Mild temperatures, standard batch reactors. | Higher temperatures, often requires water removal. ucl.ac.uk | Conditions must be optimized for efficiency and to prevent side reactions. |
Novel Synthetic Approaches to this compound Analogues and Derivatives
To explore the structure-activity relationships (SAR) of drug candidates, medicinal chemists require access to a wide variety of structurally related compounds, or analogues. nih.gov Novel synthetic methodologies like parallel synthesis and flow chemistry are powerful tools for rapidly creating libraries of derivatives based on a core scaffold like this compound and for producing promising candidates on a larger scale. nih.govuniroma1.it These approaches accelerate the drug discovery process by enabling high-throughput synthesis and screening. youtube.com
Combinatorial chemistry is a technique used to create a large number of diverse compounds (a "library") in a systematic and repetitive way. nih.gov This can be achieved through parallel synthesis, where multiple reactions are run simultaneously in separate reaction vessels. nih.gov One of the pioneering examples in this field was the generation of a 1,4-benzodiazepine (B1214927) library using solid-phase synthesis, which allows for easy purification by simply washing the resin-bound products. uniroma1.itrsc.org
This strategy can be applied to the this compound scaffold to generate a library of analogues. The core structure presents at least two points of diversity that can be functionalized: the primary amino group on the benzene ring and the secondary amide nitrogen.
Diversity at the Aniline Nitrogen: The 3-amino group can be acylated, alkylated, or sulfonylated with a variety of building blocks (e.g., different acyl chlorides, sulfonyl chlorides, or aldehydes via reductive amination).
Diversity at the Amide Nitrogen: While the core structure specifies an N-methyl group, a library could be generated by using a range of primary amines instead of methylamine in the initial amide formation step.
By combining a set of building blocks at each point of diversity, a large and structurally varied library of benzamide (B126) derivatives can be efficiently synthesized for biological screening. nih.govyoutube.com
Table 2: Illustrative Combinatorial Library Design for this compound Analogues
| Scaffold | Building Block Set A (R¹-X for Amine Functionalization) | Building Block Set B (R²-NH₂ for Amide Formation) | Resulting Library Size |
|---|---|---|---|
| 2-Fluoro-3-aminobenzoyl Core | Acetyl Chloride | Methylamine | 3 x 3 = 9 Unique Compounds |
| Benzenesulfonyl Chloride | Ethylamine | ||
| Benzoyl Chloride | Propylamine |
Flow chemistry has emerged as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org By performing reactions in a continuously flowing stream through a network of tubes or channels, it offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and streamlined scalability. nih.govresearchgate.net
A multi-step synthesis of this compound can be designed as a fully continuous, "one-flow" process. rsc.org A potential route could begin with 2-fluoro-3-nitrobenzoic acid. This starting material would be pumped into the flow system and sequentially transformed through different reactor modules without the need for isolating intermediates.
Amide Formation: The stream of 2-fluoro-3-nitrobenzoic acid, after activation (e.g., conversion to an acyl chloride in-flow with thionyl chloride), would be mixed with a stream of methylamine in a microreactor to form 2-fluoro-N-methyl-3-nitrobenzamide. The excellent temperature control of flow reactors would safely manage the exothermicity of this step. researchgate.net
Nitro Reduction: The resulting nitro-intermediate stream would then pass through a packed-bed reactor containing a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) under a stream of hydrogen gas. This would efficiently and safely reduce the nitro group to the desired 3-amino functionality. nih.gov
In-line Purification: The final product stream could undergo in-line liquid-liquid extraction or pass through scavenger resins to remove impurities before collection, yielding the pure this compound. mdpi.com
This continuous paradigm significantly reduces production time, minimizes manual handling, and allows for straightforward scaling by either running the system for longer or by "numbering-up" (running multiple systems in parallel). rsc.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to Days (multi-step) | Minutes to Hours (end-to-end) | Drastic reduction in overall process time. rsc.org |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio | Better control over exothermic reactions, preventing hotspots and side products. mdpi.com |
| Safety | Large volumes of hazardous reagents/intermediates | Small reactor volumes, contained system | Inherently safer processing of hazardous reactions (e.g., nitration, hydrogenation). nih.gov |
| Scalability | Requires re-engineering of reactors and processes | Achieved by extending run time or numbering-up | More linear and predictable scale-up from lab to production. rsc.org |
| Process Control | Difficult to monitor and control consistently | Amenable to Process Analytical Technology (PAT) for real-time monitoring | Improved consistency and product quality. researchgate.net |
Sophisticated Analytical and Spectroscopic Characterization Techniques for 3 Amino 2 Fluoro N Methylbenzamide
High-Resolution Mass Spectrometry (HRMS) Methodologies for Molecular Formula Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 3-Amino-2-fluoro-N-methylbenzamide and for evaluating its purity. This technique provides high-accuracy mass measurements, which allow for the confident assignment of elemental compositions. The molecular formula of this compound is C8H9FN2O, corresponding to a molecular weight of 168.17 g/mol . pharmaffiliates.com HRMS analysis would yield a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass to confirm the elemental composition and rule out other potential formulas. Furthermore, HRMS can detect and identify trace impurities by their mass-to-charge ratios, thus providing a detailed assessment of the compound's purity. Some suppliers provide analytical data, including LC-MS, which combines liquid chromatography with mass spectrometry for enhanced separation and identification of components. bldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound in solution. pharmaffiliates.comchemicalbook.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the connectivity of atoms and the spatial arrangement of the molecule.
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of advanced 1D (¹H and ¹³C) and 2D NMR techniques is essential for the complete assignment of the proton and carbon signals of this compound and for confirming its covalent structure.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. wikipedia.orgyoutube.com For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and potentially between the N-H proton of the amide and the methyl protons, depending on the solvent and experimental conditions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). wikipedia.orgyoutube.com This technique is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton by showing correlations between, for example, the methyl protons and the carbonyl carbon of the amide group, or the aromatic protons and the carbons of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly bonded. princeton.edu This is useful for determining the three-dimensional conformation of the molecule in solution. For instance, NOESY could show through-space interactions between the methyl group protons and nearby aromatic protons.
The application of these techniques allows for a comprehensive and unambiguous structural determination of this compound. science.gov
Fluorine-19 NMR Spectroscopy for Probing Fluorine Chemical Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterizing this compound. nsf.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing unique structural information. biophysics.orgucsb.edu Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the fluorine's position on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for studying interactions and conformational changes. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. pharmaffiliates.com
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H), typically in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group would give a strong absorption band around 1640-1680 cm⁻¹. C-N stretching vibrations and aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations would be expected to be strong in the Raman spectrum.
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
Advanced Chromatographic Methods for Purity Assessment, Separation, and Isolation of this compound
Advanced chromatographic methods are essential for assessing the purity of this compound, as well as for its separation and isolation during synthesis and purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. researchgate.net By employing a suitable stationary phase (e.g., reversed-phase C18) and mobile phase, HPLC can separate the target compound from impurities and by-products. The purity is typically determined by the relative area of the main peak in the chromatogram. Chiral HPLC methods can also be developed to separate enantiomers if the molecule is chiral or used in a chiral context. google.com
Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography can be an effective method for purity analysis. google.compatsnap.com Similar to HPLC, GC separates components based on their partitioning between a stationary phase and a mobile gas phase. The choice of column and temperature program is critical for achieving good separation. patsnap.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity.
These chromatographic techniques are vital for ensuring the quality and purity of this compound for any subsequent use.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced iteration, UPLC, are the cornerstones of purity assessment and quantification of this compound. These techniques are adept at separating the main compound from its structurally similar impurities, which may include starting materials, byproducts, and degradation products. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, with UPLC offering faster analysis times and higher resolution due to the use of smaller particle size columns.
A typical reversed-phase HPLC or UPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar to non-polar, within a reasonable timeframe. Detection is commonly performed using a UV detector, as the benzamide (B126) ring of the molecule contains a chromophore that absorbs UV light, typically in the range of 210-300 nm.
Detailed Research Findings:
While specific, publicly available, validated methods for this compound are limited, methods for analogous aromatic amines and benzamides are well-established. For instance, the analysis of similar compounds often utilizes a gradient starting with a high aqueous component (e.g., 95% water with a buffer) to retain the polar analytes, followed by a ramp-up of the organic phase to elute the main compound and any less polar impurities. The flow rate for HPLC is typically around 1.0 mL/min, while for UPLC, it is lower, in the range of 0.3-0.6 mL/min, to maximize the efficiency of the shorter, smaller-particle columns. The primary peak corresponding to this compound would be identified by its retention time, which is highly reproducible under constant conditions. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interactive Data Table: Representative HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min | 5% B to 95% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Byproduct Profiling
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. These impurities could originate from the starting materials used in its synthesis or be byproducts of the reaction. Due to the relatively low volatility of this compound itself, GC-MS is more suited for profiling these more volatile components rather than analyzing the main compound directly without derivatization.
For analysis, the sample is dissolved in a suitable solvent and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for each compound.
Detailed Research Findings:
The synthesis of N-methylbenzamides can sometimes involve starting materials or generate byproducts that are amenable to GC-MS analysis. For example, residual solvents from the purification process are readily detected. Potential byproducts could include compounds arising from incomplete reactions or side reactions. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M+•) and characteristic fragmentation patterns. The fragmentation of benzamides often involves the cleavage of the amide bond. For this compound, key fragments would likely include the benzoyl cation and fragments resulting from the loss of the methylamino group.
A literature review of the fragmentation of similar structures suggests that the initial fragmentation would likely involve the loss of the N-methylformamide group or cleavage of the C-N bond. The presence of the fluorine and amino groups on the aromatic ring would also influence the fragmentation pattern, leading to characteristic ions that can be used for structural confirmation.
Interactive Data Table: Potential Volatile Impurities and Expected GC-MS Data
| Potential Impurity | Potential Source | Expected Retention Time | Key Mass Fragments (m/z) |
| Toluene (B28343) | Solvent | Early | 91, 92 |
| N-methylformamide | Reagent/Byproduct | Early to Mid | 59, 30 |
| 2-Fluoroaniline | Starting Material | Mid | 111, 84, 57 |
| Methylamine (B109427) | Reagent | Very Early | 31, 30 |
Theoretical and Computational Investigations of 3 Amino 2 Fluoro N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Preferences
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Amino-2-fluoro-N-methylbenzamide, these methods provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on fluorinated benzamides have provided significant insights into their molecular properties. acs.orgajrconline.org
Ground State Properties: DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p) or LANL2DZ), are used to determine the optimized molecular geometry, bond lengths, and bond angles of this compound in its ground state. ajrconline.orgresearchgate.net These calculations have shown that the introduction of a fluorine atom at the ortho position can influence the planarity of the benzamide (B126) scaffold. researchgate.netacs.org The fluorine atom, being highly electronegative, can affect the electron distribution across the aromatic ring and the amide group. nih.gov
Excited State Properties: Time-dependent DFT (TD-DFT) is the primary tool for investigating the electronic excited states of molecules. These calculations can predict the absorption and emission spectra (UV-Vis and fluorescence) of this compound. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this context. The HOMO-LUMO gap provides an estimation of the chemical reactivity and the energy required for electronic transitions. ajrconline.orgresearchgate.net For fluorinated aromatic compounds, the introduction of fluorine can lower both HOMO and LUMO energy levels, which can affect the photophysical properties.
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for predicting spectroscopic properties.
For this compound, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods can be employed to obtain highly accurate geometries and vibrational frequencies. These calculated frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. For instance, the characteristic vibrational modes for the C-F, N-H, C=O, and C-N bonds can be precisely assigned.
Furthermore, these methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be compared with experimental NMR data to confirm the molecular structure and conformation in solution. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation Effects, and Conformational Landscapes
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov
For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in water or a lipid bilayer. These simulations track the movements of every atom in the system over time, providing a detailed picture of the conformational changes the molecule undergoes. nih.gov
Solvation Effects: The interactions between this compound and solvent molecules (e.g., water) can be explicitly modeled. This allows for the study of how the solvent affects the molecule's conformation and dynamics. The formation and breaking of hydrogen bonds between the solute and solvent can be monitored throughout the simulation.
Conformational Landscapes: By running long-timescale MD simulations, it is possible to map out the conformational landscape of the molecule. This reveals the different stable and metastable conformations that the molecule can adopt and the energy barriers between them. Understanding the accessible conformations is crucial for predicting how the molecule might interact with a biological target. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Relevant Molecular Parameters (Non-Clinical)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties.
For this compound, QSPR models can be developed to predict various molecular parameters without the need for extensive experimental measurements. These parameters can include properties like lipophilicity (logP), aqueous solubility, and melting point. acs.org The models are built using a set of known compounds and their experimentally determined properties. The structural features of the molecules, known as molecular descriptors, are calculated and used to build a mathematical equation that can predict the property of interest for new molecules. The introduction of fluorine is known to impact lipophilicity, which is a key parameter in drug design. acs.orgnih.gov
| Property | Predicted Value |
|---|---|
| Molecular Weight | 168.17 g/mol pharmaffiliates.com |
| Molecular Formula | C8H9FN2O pharmaffiliates.com |
| XLogP3 | Not available for the fluorinated compound, -0.1 for 3-amino-N-methylbenzamide nih.gov |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
In Silico Molecular Docking and Ligand-Protein Interaction Predictions for Hypothetical Biological Targets (Pre-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov
In the context of this compound, molecular docking can be used to predict its binding mode and affinity to hypothetical biological targets, such as enzymes or receptors. This is a crucial step in the early stages of drug discovery. The crystal structure of the target protein is used as a template, and the ligand is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. nih.gov
Following molecular docking, a detailed analysis of the predicted binding pose can reveal the key interactions between this compound and the amino acid residues in the binding site of a hypothetical target.
Binding Site Characteristics: The analysis would focus on the size, shape, and chemical nature of the binding pocket. This includes identifying hydrophobic regions, hydrogen bond donors and acceptors, and charged residues.
Postulated Interaction Modes: The specific interactions that contribute to the binding affinity can be identified. For this compound, these could include:
Hydrogen bonds: The amino group and the amide group can act as hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.
Fluorine interactions: The fluorine atom can participate in various interactions, including favorable electrostatic interactions with backbone amides or other polar groups within the binding site. nih.gov Studies on other fluorinated benzamides have highlighted the potential for the fluorine atom to form intramolecular hydrogen bonds, which can pre-organize the ligand for optimal binding. acs.orgnih.gov
Predicting Molecular Recognition and Potential Target Engagement
The prediction of how a molecule like this compound will interact with biological macromolecules is a cornerstone of modern drug discovery and chemical biology. Computational chemistry provides a powerful lens to foresee these molecular recognition events, offering insights into potential biological targets and guiding the design of more effective therapeutic agents. Through methods such as molecular docking and pharmacophore modeling, researchers can simulate the binding of a ligand to a protein, predicting its affinity and the specific interactions that stabilize the complex.
A significant area of investigation for benzamide derivatives has been their interaction with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. nih.gov This protein is a well-known target of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, which are used in the design of proteolysis-targeting chimeras (PROTACs). nih.gov Computational and in vitro studies on a series of fluorinated benzamide derivatives have shed light on the crucial role of specific chemical features in molecular recognition by CRBN. nih.gov
Research into a series of benzamide derivatives has demonstrated that the introduction of fluorine can significantly influence binding affinity. nih.gov For instance, the fluorinated compound 8d (as named in the study) showed a notably high affinity for the human CRBN thalidomide-binding domain (hTBD). nih.gov The study employed techniques like microscale thermophoresis (MST) to quantify these binding interactions, revealing that strategic fluorination often leads to lower IC50 values, indicating stronger binding. nih.gov
The conformational flexibility of benzamides is another critical factor in their target engagement. Computational methods, such as force field-based conformational analysis, are used to determine the low-energy conformations of these molecules. nih.gov These studies have shown that intramolecular hydrogen bonds (IMHBs) play a role in pre-organizing the ligand for binding to its target. nih.gov Co-crystal structures of similar ligands with the CRBN homolog have confirmed that the preferred orientation of substituents is maintained in the bound state. nih.gov
Molecular docking studies on related benzamide structures have further elucidated the specific interactions that drive target recognition. nih.gov These simulations can predict how the ligand fits into the binding pocket of a protein and identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For example, docking studies of other benzamide derivatives into the active sites of various protein kinases have shown how the benzamide scaffold can be oriented to achieve potent inhibition. nih.gov While not specific to this compound, these studies illustrate the general principles of how such molecules are computationally evaluated for potential target engagement.
The following tables summarize key data from studies on related fluorinated benzamide derivatives, illustrating the impact of chemical modifications on properties relevant to molecular recognition and target engagement.
Table 1: CRBN Binding Affinity and Physicochemical Properties of Selected Fluorinated Benzamide Derivatives
| Compound ID (from study) | IC50 (µM) for hTBD Binding | log D | Chromatographic Hydrophobicity Index (CHI) |
| 8d | 63 ± 16 | 1.8 | 38 |
| 6a (non-fluorinated) | >1000 | 1.1 | 22 |
| 6b (fluorinated) | 160 ± 40 | 2.1 | 42 |
This table presents data for compounds structurally related to this compound to illustrate the effects of fluorination on CRBN binding and physicochemical properties as described in the cited research. nih.gov
Pre Clinical Biological Investigations of 3 Amino 2 Fluoro N Methylbenzamide: in Vitro and Mechanistic Studies
Cellular Assays for Preliminary Biological Activity Profiling in Defined Biological Systems
The initial assessment of a compound's biological potential often begins with cellular assays to determine its effects on cell viability and proliferation. These assays are crucial for identifying cytotoxic or cytostatic effects, which are particularly relevant for anticancer drug discovery. For instance, various fluorinated benzamide (B126) derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
A common method used is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. In a study on novel flavonoid-based amide derivatives, which share some structural similarities with benzamides, compounds were tested against breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. nih.gov The results are typically expressed as IC₅₀ values, representing the concentration of the compound required to inhibit cell proliferation by 50%.
Table 1: Illustrative Antiproliferative Activity of Benzamide-Related Compounds
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7t (Flavonoid-based amide) | MDA-MB-231 (Breast Cancer) | 1.76 ± 0.91 | nih.gov |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | 7.75 ± 0.82 | nih.gov |
| Compound 7x (Flavonoid-based amide) | HepG2 (Liver Cancer) | 1.86 ± 0.35 | nih.gov |
| 5-Fluorouracil (Control) | HepG2 (Liver Cancer) | 2.88 ± 0.88 | nih.gov |
| Compound 7x (Flavonoid-based amide) | A549 (Lung Cancer) | 2.44 ± 0.55 | nih.gov |
This table is illustrative and uses data from related amide compounds to demonstrate the type of data generated in cellular assays.
Enzymatic Inhibition Assays and Target Identification Strategies (In Vitro)
Following the identification of biological activity in cellular assays, the next step is often to identify the specific molecular targets through which the compound exerts its effects. Enzymatic inhibition assays are a primary tool for this purpose. Benzamide derivatives are known to inhibit a variety of enzymes, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and phosphodiesterases (PDEs). nih.govmedchemexpress.comwikipedia.org
For example, certain 2-aminobenzamide (B116534) derivatives have been identified as potent HDAC inhibitors. nih.gov These inhibitors can modulate gene expression and have shown efficacy in models of diseases like Friedreich's ataxia. nih.gov Similarly, N-methylbenzamide, a close structural relative of the title compound, has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neurological and psychiatric disorders. medchemexpress.com 3-Aminobenzamide is a well-known inhibitor of PARP, an enzyme critical for DNA repair. wikipedia.org
Target identification can be further facilitated by techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.
Elucidation of Mechanism of Action at the Molecular and Subcellular Levels
Understanding a compound's mechanism of action involves detailing its interactions at the molecular and subcellular levels. This can include identifying specific protein binding sites and elucidating how this binding modulates signaling pathways.
For HDAC inhibitors, the mechanism often involves the zinc-binding group of the inhibitor chelating the zinc ion in the active site of the enzyme, leading to its inhibition. nih.gov This, in turn, leads to the hyperacetylation of histones, altering chromatin structure and gene expression.
In the case of PARP inhibitors like 3-aminobenzamide, the compound mimics the structure of NAD+, the substrate for PARP, and competitively binds to the enzyme's active site. wikipedia.org This prevents the synthesis of poly(ADP-ribose) chains, a key step in DNA repair.
Molecular docking studies can provide theoretical insights into the binding modes of a compound within the active site of its target protein. For instance, docking studies of flavonoid-based amides with PI3Kα have helped to visualize their potential binding interactions. nih.gov
Investigation of Structure-Activity Relationships (SAR) in In Vitro Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity.
The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on the benzamide core. For example, in a series of 2-aminobenzamide HDAC inhibitors, substitution at the 4-position of the benzamide ring with a fluorine atom was found to increase selectivity for HDAC3. nih.gov Conversely, large substituents at the 5-position increased selectivity for HDAC1/2. nih.gov
In another study on novel N-substituted aminobenzamide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors, various substitutions on the aminobenzamide scaffold led to a range of inhibitory activities. dovepress.com
The fluorine atom, due to its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. rsc.org The introduction of fluorine into a benzamide structure can alter its electronic properties and conformational preferences, thereby affecting its interaction with biological targets.
The amino group, particularly its position on the benzamide ring, is also critical for activity. In many HDAC inhibitors, an ortho-amino group on the benzamide moiety is crucial for chelating the zinc ion in the enzyme's active site. nih.govnih.gov The presence of both amino and hydroxyl groups on a benzenesulfonamide (B165840) scaffold has been shown to provide a useful starting point for developing new therapeutic agents due to their influence on pharmacokinetic properties. mdpi.com
Pharmacological Profiling in Isolated Biological Systems and Organoid Models (Non-Human, Pre-clinical)
To bridge the gap between in vitro assays and in vivo studies, compounds are often tested in more complex biological systems such as isolated organs or 3D cell culture models like organoids. These models can provide more physiologically relevant information on a compound's efficacy and potential toxicity.
Organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ, are increasingly being used in drug discovery. nih.gov For instance, patient-derived organoids are being used for drug screening in precision medicine, particularly in oncology. rsc.org While specific data for 3-Amino-2-fluoro-N-methylbenzamide in organoid models is not available, the general methodology involves treating the organoids with the compound and assessing its effects on their growth, differentiation, and function.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Fluorouracil |
| 3-Aminobenzamide |
| N-methylbenzamide |
| Entinostat |
Advanced Analytical Methodologies for Detection and Quantification of 3 Amino 2 Fluoro N Methylbenzamide in Research Matrices
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS/MS) Approaches for Trace Analysis and Metabolite Identification (Non-Clinical)
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis and metabolite identification of organic molecules like 3-Amino-2-fluoro-N-methylbenzamide due to their exceptional sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the direct analysis of polar and semi-polar compounds in complex matrices. For this compound, a reversed-phase LC method would likely be employed, offering good retention and separation from potential interferences. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. nih.gov The protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process allows for confident identification and quantification even at very low concentrations.
For non-clinical metabolite identification, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable. nih.gov These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. nih.gov Common metabolic pathways for a compound like this compound could include hydroxylation of the aromatic ring, N-demethylation, or conjugation with glucuronic acid or sulfate. Data-dependent acquisition modes can be used to trigger fragmentation of potential metabolites, providing structural information for their elucidation. nih.gov
Table 1: Representative LC-MS/MS Parameters for Analysis of a Structurally Similar Compound (N-methylbenzamide derivative)
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 169.08 |
| Product Ion 1 (m/z) | 138.06 (Loss of -NHCH₃) |
| Product Ion 2 (m/z) | 110.07 (Loss of -C(O)NHCH₃) |
| Collision Energy | Optimized for specific transitions |
| Limit of Quantification (LOQ) | Low ng/mL range |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and amide groups in this compound, derivatization is typically required to increase its volatility and improve its chromatographic behavior. Common derivatization strategies for amines and amides include acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or silylation with agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting derivatives are more amenable to GC separation and can be sensitively detected by mass spectrometry.
For trace analysis, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in MRM mode offers excellent sensitivity and selectivity, effectively reducing background noise from the sample matrix. nih.gov This is particularly useful for complex research matrices. The fragmentation patterns of the derivatized compound in the mass spectrometer provide a high degree of confidence in its identification.
Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Value |
| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) |
| Reaction Conditions | Optimized for temperature and time (e.g., 60°C for 30 min) |
| GC Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Triple Quadrupole (for MS/MS) |
| Monitored Transitions | Specific precursor-to-product ion transitions for the derivatized analyte |
| Limit of Detection (LOD) | pg to low ng level on-column |
Electrochemical Sensing and Biosensor Development for Selective and Sensitive Detection in Research Settings
Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds like this compound. The aromatic amine moiety is susceptible to oxidation, making it a suitable target for electrochemical sensing.
Electrochemical Sensors
The development of an electrochemical sensor for this compound would typically involve the modification of an electrode surface (e.g., glassy carbon, screen-printed carbon) to enhance sensitivity and selectivity. researchgate.netresearchgate.net Nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles are often incorporated into the electrode design to increase the surface area and facilitate electron transfer. nih.gov
The detection principle would be based on the electrochemical oxidation of the aniline-like structure of this compound. By applying a potential sweep (e.g., using cyclic voltammetry or differential pulse voltammetry), a current response proportional to the concentration of the analyte can be measured. The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the benzene (B151609) ring will influence the oxidation potential, which can be exploited for selective detection.
Biosensors
For enhanced selectivity, biosensors incorporating biological recognition elements can be developed. An enzyme-based biosensor could utilize an amine oxidase, which would catalyze the oxidation of the amino group of the target compound. nih.gov The resulting product (e.g., hydrogen peroxide) can then be detected electrochemically. nih.gov Alternatively, antibody-based biosensors (immunosensors) could be designed for highly specific binding to this compound. Surface plasmon resonance (SPR) is a common transducer principle for such biosensors, where the binding event causes a measurable change in the refractive index at the sensor surface. scispace.comnih.gov
Table 3: Representative Characteristics of an Electrochemical Sensor for a Related Aromatic Amine
| Parameter | Value |
| Electrode Material | Graphene-modified Glassy Carbon Electrode |
| Detection Technique | Differential Pulse Voltammetry |
| Supporting Electrolyte | Phosphate (B84403) Buffer Solution (pH 7.0) |
| Linear Range | Low µM to mM concentrations |
| Limit of Detection (LOD) | Sub-µM level |
| Response Time | Seconds to minutes |
Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Laboratories
Spectrophotometric and fluorometric methods are well-suited for high-throughput screening (HTS) applications due to their simplicity, speed, and compatibility with microplate formats. nih.govnih.gov
Spectrophotometric Methods
Spectrophotometric assays for this compound can be developed based on the formation of a colored product through a chemical reaction. The primary aromatic amine group can react with various chromogenic reagents. For instance, a reaction with sodium 1,2-naphthoquinone-4-sulfonate in an alkaline medium can produce a colored adduct that can be quantified by measuring its absorbance at a specific wavelength. nih.gov Another approach involves a diazotization-coupling reaction, where the aromatic amine is first diazotized with nitrous acid and then coupled with a suitable aromatic compound to form a highly colored azo dye. The intensity of the color, measured with a spectrophotometer, would be proportional to the concentration of the analyte.
Fluorometric Methods
Fluorometric methods generally offer higher sensitivity than spectrophotometric methods. The intrinsic fluorescence of this compound might be exploitable, although it is likely to be weak. A more robust approach would involve derivatization with a fluorogenic reagent. Reagents like fluorescamine (B152294) or o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent products. researchgate.netresearchgate.net The increase in fluorescence intensity, measured with a spectrofluorometer, allows for sensitive quantification. These reactions are often rapid and can be performed in aqueous solutions, making them suitable for HTS formats. nih.gov
Table 4: Potential Fluorometric Assay Parameters for High-Throughput Screening
| Parameter | Value |
| Assay Format | 96-well or 384-well microplate |
| Fluorogenic Reagent | Fluorescamine |
| Reaction Buffer | Borate buffer (pH 9.0) |
| Excitation Wavelength (λex) | ~390 nm |
| Emission Wavelength (λem) | ~475 nm |
| Incubation Time | < 10 minutes at room temperature |
| Detection Limit | Picomole to nanomole range |
Future Research Trajectories and Interdisciplinary Perspectives on 3 Amino 2 Fluoro N Methylbenzamide
Exploration of Novel, Sustainable Synthetic Pathways and Environmentally Benign Production Methods
Future research will likely focus on developing green and sustainable methods for the synthesis of 3-Amino-2-fluoro-N-methylbenzamide. Current production methods for similar compounds, such as its isomer 4-amino-2-fluoro-N-methylbenzamide, have already moved towards more environmentally friendly processes. For instance, a patented method for the 4-amino isomer utilizes a Pd/C catalyst for a hydrogenation reduction step, which achieves a high yield and purity (over 98%) while being a clean production technology. ambeed.com This process was developed to overcome the environmental pollution associated with older methods that used toxic reagents like chromium trioxide and iron powder. ambeed.combldpharm.com
Another approach involves the synthesis of the 4-amino isomer from 2-fluoro-4-nitrotoluene (B45272) through steps including potassium permanganate (B83412) oxidation, thionyl chloride chlorination, methylamine (B109427) amination, and Pd/C hydrogenation. These cleaner process technologies reduce wastewater and allow for the recycling of catalysts and organic solvents, making them suitable for mass production. ambeed.com The exploration of similar palladium-catalyzed hydrogenation and the use of less toxic oxidants could be a key trajectory for the sustainable production of this compound, minimizing the environmental impact.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design, Optimization, and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) presents a significant opportunity for advancing the study of this compound. While specific AI/ML models for this compound are not yet documented, the general application of these technologies in chemistry is well-established. Future research could employ AI and ML for several purposes:
Compound Design and Optimization: AI algorithms could be used to design novel derivatives of this compound with enhanced properties. By analyzing structure-activity relationships (SAR) of related benzamides, ML models can predict which modifications would lead to improved binding affinity for a specific biological target or desired material characteristics.
Predictive Modeling: Predictive models can estimate various physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability. For instance, the incorporation of fluorine is known to affect properties like lipophilicity and binding affinity, which can be modeled and optimized using computational tools.
Synthesis Prediction: AI tools can also aid in planning more efficient and sustainable synthetic routes, potentially identifying novel catalysts or reaction conditions that improve yield and reduce waste.
Investigation of Material Science Applications (e.g., as a monomer, ligand, or component in functional materials)
The structural features of this compound suggest its potential utility in material science. Supplier catalogs categorize the compound under "Functional Materials," indicating its potential in this area. The presence of an amino group and an amide linkage allows it to act as a building block (monomer) for polymerization reactions, leading to novel functional polymers.
Furthermore, the benzamide (B126) structure can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or other functional materials. For example, the related compound 3-Amino-2-fluorobenzamide is categorized under "Catalysts Ligands," suggesting that this class of compounds has recognized potential in catalysis and materials science. The fluorine atom can also impart unique properties, such as thermal stability and altered electronic characteristics, to any resulting materials. Future investigations could explore its use in creating specialized polymers, organic light-emitting diodes (OLEDs), or as a component in sensor technology.
Development of Advanced Delivery Systems for Research Probes and Tools (Non-human, not related to dosage or administration)
In a non-therapeutic context, this compound could be developed as a research probe. Advanced delivery systems can enhance the utility of such probes in experimental settings. A relevant example comes from research on 4-amino-fluorobenzamides, which have been developed as prodrugs for "antibody-directed enzyme prodrug therapy" (ADEPT). In this system, an antibody-enzyme conjugate is localized to a target area, and a relatively inactive prodrug is administered, which is then activated to a cytotoxic agent at the target site by the enzyme.
This principle could be adapted for research purposes. For instance, this compound could be modified to be part of a "pro-probe" system. Such a system might involve tethering it to a quencher or a targeting moiety, which is then cleaved by a specific enzyme in a biological sample, releasing the probe and allowing for targeted imaging or detection in a research assay. The development of such activatable probes represents a sophisticated application of the molecule as a research tool.
Collaborative Research Initiatives in Chemical Biology, Proteomics, and Early-Stage Drug Discovery (Pre-clinical, target identification)
The benzamide scaffold is of significant interest in drug discovery. The isomer 4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist. bldpharm.com Similarly, a related precursor, methyl 3-amino-2-fluorobenzoate, is an important intermediate for Dabrafenib, a kinase inhibitor. This establishes the fluorinated aminobenzamide core as a valuable pharmacophore.
Future collaborative research could focus on several areas:
Target Identification: Screening this compound and its derivatives against panels of kinases, receptors, and other enzymes could identify novel biological targets.
Chemical Biology and Proteomics: Fluorinated compounds are valuable in proteomics. For example, a fluorogenic reagent, DAABD-F, was synthesized to react with amino and thiol moieties in proteins for fluorescent detection. The amino group on this compound makes it suitable for similar derivatization to create probes for studying protein interactions.
PROTAC Development: Benzamide derivatives have been successfully developed as novel, stable binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in proteolysis-targeting chimeras (PROTACs). PROTACs are a cutting-edge modality in drug discovery that induce targeted protein degradation. Investigating the potential of this compound as a CRBN ligand or as part of a PROTAC linker could be a highly fruitful area of research.
Q & A
Q. What are the common synthetic routes for preparing 3-Amino-2-fluoro-N-methylbenzamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorination and amidation. Key steps include:
- Fluorination : Introduction of the fluorine substituent using reagents like Selectfluor™ or KF under controlled pH (6–7) to avoid side reactions .
- Amidation : Coupling of the amino group with methylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (<10°C during amidation) and anhydrous conditions to avoid hydrolysis .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy :
- ¹H NMR (300 MHz, DMSO-d6): δ 7.82 (d, J = 9 Hz, aromatic H), 4.09 (bs, NH), 3.01 (bs, CH3) .
- ¹³C NMR : Signals at 168.5 ppm (amide C=O) and 158.2 ppm (C-F) confirm functional groups .
- Mass Spectrometry : ESI-MS m/z 183.2 (M + H)+ with fragmentation patterns matching the molecular formula C8H9FN2O .
- X-ray Crystallography : Resolves bond angles (e.g., C-F bond at 1.34 Å) and confirms regioselectivity .
Q. What is the known biological activity of this compound, and how is its structure-activity relationship (SAR) studied?
- Methodological Answer : Preliminary studies show moderate inhibition of Trypanosoma brucei (IC50 = 12 µM) and kinase targets (e.g., EGFR, IC50 = 8 µM) . SAR is explored via:
- Substitution Patterns : Fluorine at position 2 enhances metabolic stability by reducing CYP450 oxidation .
- Amide Modifications : N-methylation improves solubility (LogP = 1.2 vs. 1.8 for non-methylated analogs) without compromising target binding .
- Table : Key SAR Findings
| Modification | Biological Activity (IC50) | Solubility (mg/mL) |
|---|---|---|
| 2-Fluoro, N-Me | 8 µM (EGFR) | 1.5 |
| 3-Fluoro, N-H | 15 µM (EGFR) | 0.8 |
| 2-Fluoro, N-iPr | 20 µM (EGFR) | 2.1 |
| Data derived from analogs in . |
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis, and what are common sources of batch variability?
- Methodological Answer :
- Catalyst Screening : Pd/C (5% loading) in hydrogenation steps reduces nitro intermediates with >90% efficiency .
- Batch Consistency : Variability arises from:
- Moisture Sensitivity : Use of molecular sieves in reaction vessels reduces hydrolysis by 30% .
- Purification : Switching from silica gel to reverse-phase HPLC increases purity from 95% to 99.5% .
- Scale-Up Protocol :
Use flow chemistry for fluorination (residence time = 15 min, 50°C) .
In-line FTIR monitors amidation completion .
Q. How should contradictory data on the compound’s biological activity be resolved, particularly in enzyme vs. cell-based assays?
- Methodological Answer : Discrepancies often arise due to:
- Membrane Permeability : LogD (2.1) limits cellular uptake, reducing potency in cell assays (e.g., IC50 = 25 µM in HeLa vs. 8 µM in enzyme assays) .
- Metabolic Instability : LC-MS/MS identifies N-demethylation as a major metabolic pathway in hepatocytes (t1/2 = 45 min) .
Mitigation Strategies : - Prodrug Design : Acetylation of the amino group increases t1/2 to 120 min .
- Assay Conditions : Add 0.1% bovine serum albumin (BSA) to cell media to reduce nonspecific binding .
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina screens against EGFR (PDB: 1M17) identifies H-bonding with Met793 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding via fluorine-mediated hydrophobic interactions .
- QSAR Models : CoMFA (q² = 0.75, r² = 0.92) highlights the importance of the 2-fluoro substituent for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
